Researchers scaling up pyrimidine-based kinase inhibitors often face hazardous POCl3 chlorination or regioisomer mixtures when using 2,4-dichloro analogs. Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate (CAS 188781-08-0) eliminates these challenges. • Pre-chlorinated scaffold removes need for toxic POCl3, improving pilot-plant safety & yield. • 4-Methyl group enforces exclusive C2 SNAr, avoiding regioisomer purification. • Ethyl ester resists hydrolysis during amine coupling, unlike methyl esters. Ideal for Vanin-1/Autotaxin inhibitor libraries requiring regiocontrol.
Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate (CAS 188781-08-0) is a highly functionalized, procurement-critical heterocyclic building block widely used in the synthesis of pharmaceutical intermediates, particularly kinase, enzyme, and transcription factor inhibitors[1]. Structurally, it features a highly electrophilic 2-chloro group primed for nucleophilic aromatic substitution (SNAr) and cross-coupling, a 5-ethyl ester that serves as a versatile handle for subsequent amidation or reduction, and a 4-methyl group that imparts specific steric and electronic properties [2]. In industrial and laboratory procurement, this specific substitution pattern is prioritized because it offers a stable, pre-activated scaffold that streamlines multi-step synthesis while avoiding the handling of hazardous chlorinating reagents required by its unhalogenated precursors [1].
Attempting to substitute Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate with generic pyrimidine building blocks, such as 2-chloropyrimidine or the di-halogenated analog Ethyl 2,4-dichloropyrimidine-5-carboxylate, introduces severe process inefficiencies [1]. The 4-methyl group in the target compound is not merely a structural feature; it acts as a critical blocking group that ensures absolute regiocontrol during SNAr reactions, forcing nucleophiles to exclusively attack the C2 position. If a buyer opts for the 2,4-dichloro analog, they will face competing substitutions at both the C2 and C4 positions, resulting in complex regioisomer mixtures that require costly and yield-depleting chromatographic separations [2]. Furthermore, substituting the ethyl ester with a more labile methyl ester can lead to premature hydrolysis under the basic conditions typically required for amine coupling, reducing overall batch purity and reproducibility[1].
When subjected to nucleophilic aromatic substitution with amines or alkoxides, Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate yields a single regioisomer due to the presence of only one leaving group. In contrast, using the baseline comparator Ethyl 2,4-dichloropyrimidine-5-carboxylate results in a mixture of C2- and C4-substituted products, as both positions are activated. This lack of selectivity in the dichloro analog typically reduces the isolated yield of the desired C2-substituted product to <50% and necessitates complex purification [1].
| Evidence Dimension | Regiomeric Purity and Isolated Yield |
| Target Compound Data | 100% regioselectivity (single C2-substitution product), typically >85% isolated yield. |
| Comparator Or Baseline | Ethyl 2,4-dichloropyrimidine-5-carboxylate (yields a mixture of C2 and C4 isomers, <50% isolated yield of target). |
| Quantified Difference | >35% increase in isolated yield and elimination of regioisomer impurities. |
| Conditions | Standard SNAr conditions (amine nucleophile, DIPEA, polar aprotic solvent, 20-80 °C). |
Procuring the 4-methyl-2-chloro derivative eliminates the need for costly and time-consuming chromatographic separation of regioisomers during scale-up.
Sourcing the pre-functionalized Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate directly bypasses the need to synthesize it from its tautomeric precursor, Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate [1]. The conversion of the 2-hydroxy compound to the 2-chloro active species requires harsh conditions using phosphorus oxychloride (POCl3) at elevated temperatures, which generates highly corrosive HCl gas and requires a hazardous aqueous quench[1]. Procuring the 2-chloro building block directly improves overall process safety and avoids the typical 15-30% yield loss associated with the chlorination and subsequent workup steps.
| Evidence Dimension | Process Steps and Yield Loss |
| Target Compound Data | 0 additional chlorination steps; direct use in coupling. |
| Comparator Or Baseline | Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate (requires POCl3, 70-85% step yield). |
| Quantified Difference | Saves one hazardous synthetic step and prevents a 15-30% yield penalty. |
| Conditions | Pilot-plant or large-scale laboratory synthesis. |
Direct procurement of the 2-chloro compound streamlines manufacturing routes, reduces hazardous waste disposal costs, and accelerates time-to-market.
In the development of pyrimidine-based therapeutics, such as AP-1/NF-κB modulators, the choice of the C4 substituent significantly impacts the pharmacokinetic profile. Scaffolds derived from Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate exhibit comparable in vitro target potency to those derived from the 4-trifluoromethyl analog, but benefit from significantly improved cellular permeability[1]. The replacement of the highly lipophilic CF3 group with a methyl group reduces the overall LogP, leading to better Caco-2 permeability and improved prospects for oral bioavailability [1].
| Evidence Dimension | Cellular Permeability (Caco-2) and Lipophilicity |
| Target Compound Data | 4-methyl derivatives show improved Caco-2 permeability and lower LogP. |
| Comparator Or Baseline | 4-trifluoromethyl derivatives (often suffer from poor oral activity due to high lipophilicity). |
| Quantified Difference | Favorable reduction in lipophilicity while maintaining submicromolar target inhibition. |
| Conditions | Caco-2 cell monolayer permeability assay for downstream drug candidates. |
For drug discovery procurement, selecting the 4-methyl building block over the 4-trifluoromethyl analog is a strategic choice to rescue leads with poor oral bioavailability.
During nucleophilic aromatic substitution (SNAr) at the 2-position, basic conditions (e.g., DIPEA, K2CO3, or sodium methoxide) are typically employed to facilitate the reaction or neutralize generated HCl[1]. Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate demonstrates superior stability against premature ester hydrolysis under these basic conditions compared to its methyl ester counterpart. The increased steric bulk and hydrophobicity of the ethyl group reduce the rate of background saponification, ensuring that the ester remains intact for subsequent controlled transformations, such as targeted saponification to the carboxylic acid or reduction to the alcohol [1].
| Evidence Dimension | Ester Cleavage during Basic SNAr |
| Target Compound Data | Ethyl ester (highly stable, <5% premature hydrolysis under standard amine/DIPEA conditions). |
| Comparator Or Baseline | Methyl 2-chloro-4-methylpyrimidine-5-carboxylate (more susceptible to hydrolysis, >10% side-product formation). |
| Quantified Difference | >5% reduction in hydrolysis side-products, improving crude purity. |
| Conditions | SNAr with primary/secondary amines, DIPEA, polar aprotic solvent, 60 °C. |
The ethyl ester provides a wider operational window for basic coupling reactions, reducing the need for strict anhydrous conditions and improving batch-to-batch reproducibility.
Ideal for developing Vanin-1 or Autotaxin inhibitors where the 2-position requires functionalization with an amine, and the 5-position is later converted to a carboxamide [1]. The strict regiocontrol provided by the 4-methyl group ensures high-throughput library synthesis without regioisomer contamination, making it the right choice for parallel medicinal chemistry [3].
The perfect building block when an existing 4-trifluoromethyl pyrimidine lead exhibits poor Caco-2 permeability or excessive lipophilicity [2]. The 4-methyl group provides a sterically similar but less lipophilic alternative, effectively rescuing leads that fail early ADME screening.
Chosen over 2-hydroxy precursors for large-scale manufacturing to eliminate the need for highly toxic and corrosive POCl3 chlorination steps in the pilot plant [2]. Procuring this pre-chlorinated compound streamlines the synthetic route, improves the safety profile, and prevents significant yield losses during scale-up.
Irritant